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molecular formula C12H10O2 B026049 5-(2-Methylphenyl)furan-2-carbaldehyde CAS No. 110360-09-3

5-(2-Methylphenyl)furan-2-carbaldehyde

Cat. No. B026049
M. Wt: 186.21 g/mol
InChI Key: HESOILFLKLABLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07041690B2

Procedure details

As illustrated in Scheme 1, to a mixture of 5-bromo-2-furaldehyde (2.0 g, 11.4 mmol), tetrabutylammonium bromide (3.7 g, 11.4 mmol), potassium carbonate (3.93 g, 28.5 mmol), 2-methylphenyl boronic acid (1.7 g, 12.5 mmol) and palladium (II) acetate (55.2 mg, 0.23 mmol) is added water (20 mL). The reaction mixture is then stirred vigorously for 16 hour at 25° C. Once complete, the reaction mixture is poured into a separatory funnel and diluted with water (50 mL) and ethyl acetate (150 mL). The organic layer is separated and treated with 5.0 g of activated charcoal for 30 min after which time the suspension is filtered through a pad of celite and the filtrate concentrated to afford the crude coupling product as a yellow oil. The crude product is purified by column chromatography (5→10% ethyl acetate in hexanes) to afford 1.8 g of 5-(2′-methylphenyl)-2-furaldehyde.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.93 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
catalyst
Reaction Step One
Quantity
55.2 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[O:6][C:5]([CH:7]=[O:8])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH3:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1B(O)O>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O.C(OCC)(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[C:2]1[O:6][C:5]([CH:7]=[O:8])=[CH:4][CH:3]=1 |f:1.2.3,5.6,9.10.11|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC=C(O1)C=O
Name
Quantity
3.93 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.7 g
Type
reactant
Smiles
CC1=C(C=CC=C1)B(O)O
Name
Quantity
3.7 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
55.2 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred vigorously for 16 hour at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Once complete, the reaction mixture is poured into a separatory funnel
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
ADDITION
Type
ADDITION
Details
treated with 5.0 g of activated charcoal for 30 min after which time the suspension
Duration
30 min
FILTRATION
Type
FILTRATION
Details
is filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
to afford the crude coupling product as a yellow oil
CUSTOM
Type
CUSTOM
Details
The crude product is purified by column chromatography (5→10% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1=C(C=CC=C1)C1=CC=C(O1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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